Cas no 2171903-57-2 (4-(4-bromo-1,2-thiazol-5-yl)methyloxolan-3-ol)

4-(4-Bromo-1,2-thiazol-5-yl)methyloxolan-3-ol is a brominated thiazole derivative with a tetrahydrofuran-3-ol substituent, offering versatile reactivity for synthetic applications. Its bromothiazole moiety serves as a valuable intermediate in medicinal chemistry, enabling further functionalization via cross-coupling reactions. The oxolan-3-ol group enhances solubility and provides a handle for additional derivatization. This compound is particularly useful in the synthesis of heterocyclic scaffolds, agrochemicals, and bioactive molecules. Its well-defined structure ensures consistent performance in nucleophilic substitutions and metal-catalyzed transformations. Suitable for research and industrial applications, it demonstrates stability under standard handling conditions while maintaining compatibility with a range of reaction environments.
4-(4-bromo-1,2-thiazol-5-yl)methyloxolan-3-ol structure
2171903-57-2 structure
Product Name:4-(4-bromo-1,2-thiazol-5-yl)methyloxolan-3-ol
CAS No:2171903-57-2
MF:C8H10BrNO2S
MW:264.139500141144
CID:5567232
PubChem ID:165594550
Update Time:2025-08-05

4-(4-bromo-1,2-thiazol-5-yl)methyloxolan-3-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1636570
    • 4-[(4-bromo-1,2-thiazol-5-yl)methyl]oxolan-3-ol
    • 2171903-57-2
    • 4-(4-bromo-1,2-thiazol-5-yl)methyloxolan-3-ol
    • Inchi: 1S/C8H10BrNO2S/c9-6-2-10-13-8(6)1-5-3-12-4-7(5)11/h2,5,7,11H,1,3-4H2
    • InChI Key: VYDCEZPASIXZAG-UHFFFAOYSA-N
    • SMILES: BrC1C=NSC=1CC1COCC1O

Computed Properties

  • Exact Mass: 262.96156g/mol
  • Monoisotopic Mass: 262.96156g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 70.6Ų

4-(4-bromo-1,2-thiazol-5-yl)methyloxolan-3-ol Pricemore >>

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Additional information on 4-(4-bromo-1,2-thiazol-5-yl)methyloxolan-3-ol

4-(4-Bromo-1,2-Thiazol-5-Yl)Methyloxolan-3-Ol: A Comprehensive Overview

4-(4-Bromo-1,2-Thiazol-5-Yl)Methyloxolan-3-Ol (CAS No. 2171903-57-2) is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, characterized by its unique structure featuring a thiazole ring and a hydroxyl group, has garnered attention due to its potential applications in drug development and material science. Recent studies have highlighted its role in the synthesis of bioactive molecules and its ability to participate in various chemical reactions that could lead to novel therapeutic agents.

The thiazole moiety in 4-(4-Bromo-1,2-Thiazol-5-Yl)Methyloxolan-3-Ol is a key structural element that contributes to its reactivity and biological activity. Thiazoles are heterocyclic compounds known for their stability and ability to act as scaffolds in drug design. The bromine substituent further enhances the compound's versatility, enabling it to undergo a range of transformations such as nucleophilic substitution and coupling reactions. Recent research has demonstrated that this bromine atom can be effectively replaced with other functional groups, leading to derivatives with improved pharmacokinetic properties.

One of the most promising applications of CAS No. 2171903-57-2 lies in its potential as an intermediate in the synthesis of complex molecules. By leveraging modern synthetic methodologies, such as click chemistry and transition-metal-catalyzed reactions, researchers have successfully incorporated this compound into larger molecular frameworks. For instance, recent studies have shown that 4-(4-Bromo-1,2-Thiazol-5-Yl)Methyloxolan-3-Ol can serve as a building block for constructing bioactive compounds with anti-inflammatory and antioxidant properties.

In addition to its role in drug discovery, CAS No. 2171903-57-2 has also been explored for its applications in materials science. The compound's ability to form stable complexes with metal ions has led to investigations into its use in catalysis and sensor technology. For example, researchers have reported that derivatives of this compound can act as selective sensors for heavy metal ions in aqueous solutions, offering a potential solution for environmental monitoring.

The synthesis of 4-(4-Bromo-1,2-Thiazol-5-Yl)Methyloxolan-3-Ol involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the thiazole ring through cyclization reactions and the subsequent introduction of the bromine substituent via electrophilic substitution. Recent advancements in catalysis have enabled higher yields and improved purity levels, making this compound more accessible for large-scale applications.

From a biological standpoint, CAS No. 2171903-57-2 has shown moderate activity against various enzymes implicated in inflammatory diseases. Preclinical studies suggest that it may possess anti-inflammatory properties by inhibiting key inflammatory pathways such as COX-2 (cyclooxygenase-2). While these findings are preliminary, they underscore the potential of this compound as a lead molecule for developing novel anti-inflammatory agents.

In conclusion, 4-(4-Bromo

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